N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methyl, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloroaniline with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- N-(2,4-Dichlorophenyl)-2-methylbenzamide
Uniqueness
N-(2,4-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
87316-97-0 |
---|---|
Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-10(17(18)19)7-13(8)22(20,21)16-12-5-3-9(14)6-11(12)15/h2-7,16H,1H3 |
InChI Key |
DCDIFIPNCYSJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.